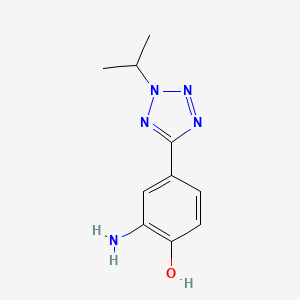

2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-propan-2-yltetrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-6(2)15-13-10(12-14-15)7-3-4-9(16)8(11)5-7/h3-6,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRDYUZSCDBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Substitution Reaction: The tetrazole ring is then introduced to the phenol derivative through a substitution reaction, where the phenol acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, making it a useful pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol are compared below with four related compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Tetrazole-Phenol Derivatives

Structural and Functional Differences

Tetrazole Substitution: The 2-isopropyl-2H-tetrazole group in the target compound enhances steric bulk and lipophilicity compared to the unsubstituted 1H-tetrazole in 2-amino-4-(1H-tetrazol-5-yl)phenol . This substitution likely improves metabolic stability and membrane permeability in drug-design contexts. In BMS-901715, the same tetrazole-phenol core is integrated into a larger scaffold with a pyrrolotriazine-piperidine moiety, enabling selective kinase inhibition .

Physicochemical Properties: The molecular weight of this compound (219.25 g/mol) is intermediate between the simpler 1H-tetrazole analog (177.17 g/mol) and the more complex BMS-901715 (505.58 g/mol). This positions it as a versatile intermediate for further derivatization .

Biological and Material Applications: The unsubstituted 1H-tetrazole analog lacks the isopropyl group, reducing its suitability for hydrophobic binding pockets in proteins . The silane-linked bis-tetrazole compound exemplifies structural diversification for non-pharmaceutical uses, such as organic electronics or catalysts .

Key Research Findings

- Crystallography: Single-crystal diffraction studies (e.g., using SHELX software ) reveal that tetrazole-phenol derivatives often adopt planar conformations, with deviations depending on substituent bulk .

- Biological Relevance : The 2-isopropyl-2H-tetrazole group’s role in AAK1 inhibition (as in BMS-901715) underscores its value in designing enzyme-targeted therapeutics .

Biological Activity

2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol is a compound of interest due to its unique structural features and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure substituted with an isopropyl group and a tetrazole ring. The presence of the tetrazole moiety is significant as it can mimic carboxylate groups, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The tetrazole ring's electronic properties allow it to interact effectively with various biological molecules, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound could act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(1H-tetrazol-5-yl)phenol | Tetrazole ring attached to phenolic structure | Less sterically hindered |

| 5-(4-bromophenyl)-1H-tetrazole | Halogen substitution on phenolic ring | Enhanced reactivity due to bromine |

| 1-benzyl-5-(tetrazol-5-yl)-1H-tetrazole | Benzyl group substitution on tetrazole | Increased lipophilicity; potential for better membrane penetration |

The isopropyl substitution in this compound may enhance its biological activity compared to simpler analogs due to increased steric hindrance and altered electronic properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Studies : A study evaluated the antioxidant properties using DPPH radical scavenging assays. The compound showed significant scavenging activity, indicating its potential as an antioxidant agent.

- IC50 Values : The IC50 value for DPPH scavenging was recorded at , demonstrating strong radical scavenging capabilities.

-

Antimicrobial Activity : In vitro tests against common pathogens revealed that derivatives of this compound exhibited varying degrees of antimicrobial efficacy.

- Inhibition Zones : Notable inhibition zones were observed against Candida albicans, suggesting potential applications in antifungal therapies.

- Pharmacological Applications : The compound has been explored as a building block in medicinal chemistry for synthesizing new pharmaceutical agents targeting specific enzymes or receptors.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol to improve yield and purity?

Methodological Answer: Multi-step synthesis strategies are recommended, involving sequential reactions such as coupling of tetrazole precursors with substituted phenols under controlled conditions. For example, using ethanol or chloroform as solvents with catalysts like triethylamine (0.2 mmol) at room temperature can enhance selectivity. Reaction progress should be monitored via TLC, and purification achieved through recrystallization (e.g., EtOH/H₂O mixtures) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Combine NMR (¹H and ¹³C) for functional group identification, IR spectroscopy to confirm hydrogen bonding (e.g., phenolic -OH stretch at ~3200 cm⁻¹), and X-ray crystallography for absolute configuration determination. Elemental analysis (C, H, N) should align with theoretical values (e.g., ±0.3% deviation) to validate purity .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm). The tetrazole ring is prone to hydrolysis under acidic conditions, requiring stabilization with inert atmospheres or lyophilization for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrazole-phenol moiety in nucleophilic substitution reactions?

Methodological Answer: The tetrazole’s electron-deficient nitrogen atoms facilitate nucleophilic attacks, while the phenol group acts as a directing moiety. Computational studies (DFT calculations) can map electron density distributions, and kinetic experiments (e.g., varying substituents on the phenyl ring) may reveal rate dependencies. Isotopic labeling (e.g., ¹⁵N) can track reaction pathways .

Q. How can computational modeling predict the binding affinity of this compound to biological targets, such as enzymes or receptors?

Methodological Answer: Use molecular docking software (AutoDock Vina, Schrödinger Suite) to simulate interactions with active sites. For example, the tetrazole’s planar structure may form π-π stacking with aromatic residues, while the phenol group engages in hydrogen bonding. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants .

Q. How should researchers resolve contradictions in reported synthetic conditions (e.g., solvent polarity or catalyst choice)?

Methodological Answer: Perform comparative studies using Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. EtOH), catalyst loading (0.1–0.5 mmol), and temperature (25–80°C). Analyze outcomes via ANOVA to identify statistically significant factors. For example, polar aprotic solvents may improve tetrazole cyclization but reduce phenolic solubility, necessitating trade-offs .

Q. What strategies mitigate side reactions during functionalization of the tetrazole ring?

Methodological Answer: Protect the phenol group with tert-butyldimethylsilyl (TBS) ethers prior to tetrazole derivatization. Employ mild coupling agents (EDC/HOBt) for amide formation and monitor intermediates via LC-MS. Post-reaction deprotection with TBAF ensures minimal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.